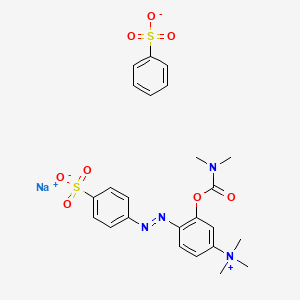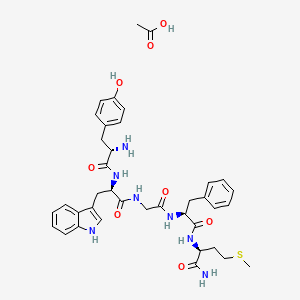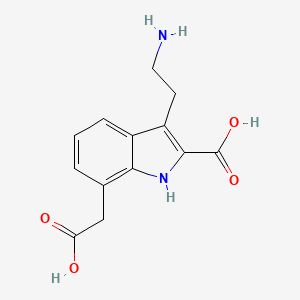![molecular formula C10H8N2S B13784657 4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione CAS No. 98412-43-2](/img/structure/B13784657.png)
4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione is a heterocyclic compound that belongs to the imidazoquinoline family This compound is characterized by its unique structure, which includes an imidazo ring fused to a quinoline ring, with a thione group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with α-haloketones in the presence of a base, leading to the formation of the imidazoquinoline core. The thione group can be introduced through subsequent reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up to ensure high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize impurities.
化学反応の分析
Types of Reactions
4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazoquinoline derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. Additionally, its antimicrobial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
類似化合物との比較
Similar Compounds
- 4H-Imidazo[4,5,1-IJ]quinoline-2-carbaldehyde
- 4H-Imidazo[4,5,1-IJ]quinoline-2-carboxaldehyde
- 7,8-Dibromo-5,6-dihydro-9-methyl-2-(1-piperazinyl)-4H-imidazo[4,5,1-IJ]quinoline hydrochloride
Uniqueness
4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione stands out due to its thione group, which imparts unique chemical reactivity and biological activity. This functional group allows the compound to participate in a broader range of chemical reactions compared to its analogs, making it a versatile intermediate in synthetic chemistry. Additionally, its distinct biological activities, such as antimicrobial and anticancer properties, highlight its potential as a valuable compound in drug discovery and development.
特性
CAS番号 |
98412-43-2 |
|---|---|
分子式 |
C10H8N2S |
分子量 |
188.25 g/mol |
IUPAC名 |
1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2-thione |
InChI |
InChI=1S/C10H8N2S/c13-10-11-8-5-1-3-7-4-2-6-12(10)9(7)8/h1-5H,6H2,(H,11,13) |
InChIキー |
XXMDJIFKZSBPID-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2=C3N1C(=S)NC3=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-](/img/structure/B13784577.png)
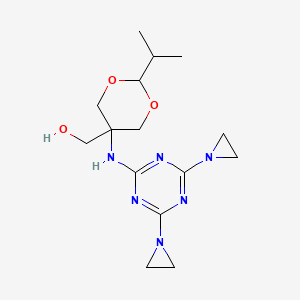
![1-[1-[3-[1,3-Dioxolan-2-yl-2-(4-fluorophenyl)]propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B13784590.png)
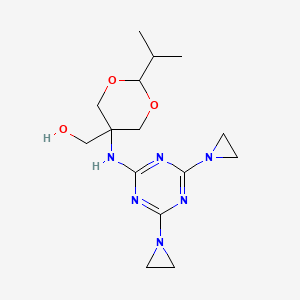


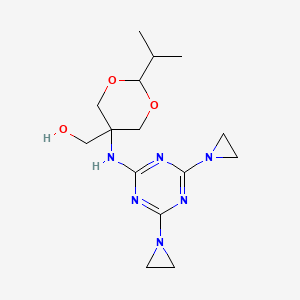
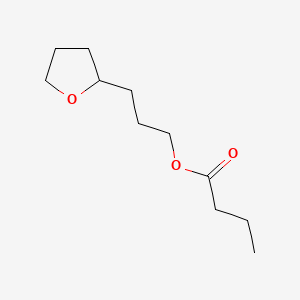

![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)
